molecular formula C10H15BO3 B1335864 3-Butoxyphenylboronic acid CAS No. 352534-81-7

3-Butoxyphenylboronic acid

Cat. No. B1335864
M. Wt: 194.04 g/mol
InChI Key: ZTRKYYYDXARQRD-UHFFFAOYSA-N
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Description

3-Butoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the provided papers do not specifically discuss 3-butoxyphenylboronic acid, they do provide insights into the properties and reactivity of similar phenylboronic acid compounds. For instance, the study of (trifluoromethoxy)phenylboronic acids reveals the impact of substituents on the acidity and structural properties of the boronic acid group . The research on 3-aminophenylboronic acid demonstrates its utility in constructing complex boron-containing structures like calix- and cage-shaped complexes . These findings suggest that 3-butoxyphenylboronic acid may also exhibit unique reactivity and structural characteristics due to the presence of the butoxy substituent.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of arylboronic acids as key intermediates. The asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated esters, as described in one of the papers, is a method that could potentially be adapted for the synthesis of 3-butoxyphenylboronic acid . This method allows for the introduction of aryl groups into a compound with high enantioselectivity, which could be useful for creating chiral molecules with the butoxyphenylboronic moiety.

Molecular Structure Analysis

The molecular structure of phenylboronic acids can be significantly influenced by the nature of the substituents attached to the phenyl ring. For example, the introduction of a trifluoromethoxy group affects the acidity and the formation of hydrogen-bonded dimers in the solid state . Similarly, the presence of a butoxy group in 3-butoxyphenylboronic acid would likely influence its molecular conformation and intermolecular interactions. The study of 3-hydroxyphenylboronic acid provides computational insights into the most stable conformers, which could be relevant for understanding the conformational preferences of 3-butoxyphenylboronic acid .

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, which is not directly mentioned in the provided papers. However, the reactivity of 3-aminophenylboronic acid in forming macrocyclic and cage-shaped boron complexes indicates the potential of boronic acids to engage in complex reaction pathways . This suggests that 3-butoxyphenylboronic acid could also be used as a building block in the synthesis of larger, more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be deduced from their solid-state structures and interactions. For instance, the study of 4-carboxyphenylboronic acid hydrates reveals how different crystallization solvents can lead to variations in the hydration state and molecular conformation . These findings highlight the importance of solvent choice and hydration in determining the physical properties of boronic acids. It can be inferred that the physical properties of 3-butoxyphenylboronic acid, such as solubility and crystallization behavior, would also be influenced by similar factors.

Scientific Research Applications

1. Polymorphic Control in Phenylboronic Acids

  • Application : Utilization in additive crystallization for polymorph control.
  • Details : Research on 2,6-Dimethoxyphenylboronic acid, a structurally similar compound to 3-Butoxyphenylboronic acid, shows its use in controlling polymorphic outcomes during crystallization. Surfactants facilitated crystallization of metastable forms in these acids, highlighting their potential in fine-tuning crystalline structures (Semjonova & Be̅rziņš, 2022).

2. Synthesis of Ortho-functionalized Arylboronic Acids

  • Application : Important in synthesizing various ortho-functionalized arylboronic acids.
  • Details : Research shows that derivatives of phenylboronic acid, similar to 3-Butoxyphenylboronic acid, are useful in creating ortho-functionalized arylboronic acids and benzoxaboroles, suggesting potential applications in organic synthesis and material science (Da̧browski et al., 2007).

3. Surface-enhanced Raman Spectroscopic Analysis

  • Application : Used as a chemical label for bacteria detection.
  • Details : A study demonstrated that 3-mercaptophenylboronic acid, a compound related to 3-Butoxyphenylboronic acid, could effectively label bacteria for surface-enhanced Raman spectroscopy (SERS) analysis. This implies potential applications of 3-Butoxyphenylboronic acid in microbiological research and diagnostics (Hickey & He, 2020).

4. Tumor Targeting and Penetration

  • Application : Potential in targeted drug delivery systems.
  • Details : Phenylboronic acid-decorated nanoparticles, including those similar to 3-Butoxyphenylboronic acid, have been researched for tumor-targeted drug delivery. They show efficacy in enhancing tumor-homing activity, indicating potential applications in cancer treatment (Wang et al., 2016).

5. Preparation of Arylboronic Acids

  • Application : Useful in large-scale synthesis of various arylboronic acids.
  • Details : A study on 3-Pyridylboronic acid, a compound related to 3-Butoxyphenylboronic acid, highlights its preparation in high yield through specific protocols. This suggests the relevance of 3-Butoxyphenylboronic acid in large-scale synthesis processes (Li et al., 2002).

6. Bio-based Chemical Production

  • Application : Potential use in biosynthetic pathways for producing bio-based chemicals.
  • Details : The biosynthetic production of chemicals, like 3-hydroxypropionic acid, involves processes that could be relevant to 3-Butoxyphenylboronic acid, providing a biotechnology route for the synthesis of novel polymer materials and derivatives (Jiang et al., 2009).

7. Molecular Structure Analysis

  • Application : Insight into molecular structures and vibrational properties.
  • Details : Studies on 3,4-dichlorophenylboronic acid, a structurally related compound, offer insights into the molecular structure and vibrational properties of phenylboronic acids, which can be applied to 3-Butoxyphenylboronic acid for advanced material science applications (Kurt et al., 2009).

8. Advanced Bio-Applications

  • Application : Use in diagnostic and therapeutic applications.
  • Details : Phenylboronic acid-decorated polymeric nanomaterials, similar to 3-Butoxyphenylboronic acid, are known for forming reversible complexes with polyols, thus finding applications in drug delivery systems and biosensors (Lan & Guo, 2019).

properties

IUPAC Name

(3-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRKYYYDXARQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408163
Record name 3-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxyphenylboronic acid

CAS RN

352534-81-7
Record name 3-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxyphenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Yu, R Kuwano - Angewandte Chemie, 2009 - Wiley Online Library
… The reaction of 3-butoxyphenylboronic acid afforded 3-butoxystyrene (3 b) in 48 % yield of isolated product along with a significant amount of butoxybenzene (ca. 2:1 ratio determined …
Number of citations: 80 onlinelibrary.wiley.com
D Karlsson, A Fallarero, G Brunhofer, P Guzik… - European journal of …, 2012 - Elsevier
In this contribution, a chemical collection of aromatic compounds was screened for inhibition on butyrylcholinesterase (BChE)’s hydrolase activity using Ellman’s reaction. A set of …
Number of citations: 34 www.sciencedirect.com

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